molecular formula C17H24O B14761122 6,6,9,9-Tetramethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran CAS No. 1217-06-7

6,6,9,9-Tetramethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran

Cat. No.: B14761122
CAS No.: 1217-06-7
M. Wt: 244.37 g/mol
InChI Key: DMULSRWSJOUEQJ-UHFFFAOYSA-N
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Description

6,6,9,9-Tetramethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran is a synthetic organic compound known for its unique structural features and applications. This compound is characterized by its naphthopyran core, which is a fused ring system containing both naphthalene and pyran rings. The presence of four methyl groups at positions 6, 6, 9, and 9 adds to its distinctiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6,9,9-Tetramethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran typically involves a multi-step process. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene ring. This intermediate can then undergo further cyclization and functionalization to yield the desired naphthopyran structure. The reaction conditions often involve the use of Lewis acids such as aluminum chloride to catalyze the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6,6,9,9-Tetramethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

6,6,9,9-Tetramethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6,9,9-Tetramethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and the functional groups present in the molecule .

Comparison with Similar Compounds

Properties

CAS No.

1217-06-7

Molecular Formula

C17H24O

Molecular Weight

244.37 g/mol

IUPAC Name

6,6,9,9-tetramethyl-3,4,7,8-tetrahydro-1H-benzo[g]isochromene

InChI

InChI=1S/C17H24O/c1-16(2)6-7-17(3,4)15-10-13-11-18-8-5-12(13)9-14(15)16/h9-10H,5-8,11H2,1-4H3

InChI Key

DMULSRWSJOUEQJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C2=C1C=C3CCOCC3=C2)(C)C)C

Origin of Product

United States

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